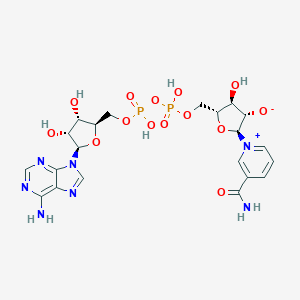

Nicotinamide arabinoside adenine dinucleotide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotinamide arabinoside adenine dinucleotide (NAAD) is a coenzyme that plays a crucial role in various metabolic processes in the human body. It is a derivative of nicotinamide adenine dinucleotide (NAD) and is involved in redox reactions that take place in the mitochondria. NAAD is synthesized through a complex enzymatic reaction that involves several enzymes and substrates.

Wissenschaftliche Forschungsanwendungen

NAD+ in Health and Disease

Nicotinamide adenine dinucleotide (NAD+) plays a dual role as a coenzyme and a substrate for various enzymes, impacting health and disease. It is protective in neurodegenerative conditions and Candida glabrata infection, and can extend lifespan in model systems, suggesting potential therapeutic applications to boost NAD+ for health benefits (Belenky, Bogan, & Brenner, 2007).

NAD+ in Metabolic and Cardiovascular Diseases

The sirtuin family of NAD+-dependent deacylases (SIRT1–7) is linked to metabolic and cardiovascular health. SIRT1 and SIRT3, in particular, protect against various conditions like metabolic syndrome and ischemia-reperfusion injury. Boosting NAD+ levels has shown potential in treating age-related cardiovascular and metabolic diseases (Kane & Sinclair, 2018).

NAD+ and Aging

NAD+ levels decline with age, affecting nuclear and mitochondrial functions, which contribute to age-associated pathologies. Supplementing NAD+ precursors can ameliorate these defects, offering a potential anti-aging intervention (Imai & Guarente, 2014).

NAD+ and Longevity

NAD+ influences longevity and transcriptional silencing through the regulation of the Sir2p family, NAD+-dependent deacetylases. Changes in NAD+ levels and the NAD+:NADH ratio are linked to many human diseases, suggesting a role for the Sir2p family in these conditions (Lin & Guarente, 2003).

NAD+ in Neurodegeneration

NAD+ is critical for reactions driving reduction-oxidation reactions and serves as a cosubstrate for enzymes like sirtuins and poly(ADP-ribose) polymerases. Modulating NAD+ usage or production can prolong health span and life span, especially in neurodegenerative diseases (Verdin, 2015).

NAD+ Metabolism as a Drug Target

Enzymes involved in NAD+ metabolism are attractive targets for drug discovery in a variety of human diseases, including cancer and neurodegeneration. This highlights the importance of NAD+ in cellular processes and its potential in therapeutic interventions (Khan, Forouhar, Tao, & Tong, 2007).

NAD+ in Clinical Studies

Clinical studies are underway to test the efficacy of NAD+ precursors and sirtuin activators in improving health in cardiovascular and metabolic diseases. These trials are crucial for understanding NAD+'s role in human physiology and potential therapeutic applications (Tsubota, 2016).

NAD+ in Cancer Cell Metabolism

NAD+ plays a key role in cellular bioenergetics and is involved in disease, serving as a target for therapeutic intervention. Studies on NAD+ metabolism in cancer cells can provide insights into potential treatments (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).

NAD+ Supplementation in Aging

Supplementation with nicotinamide riboside, a NAD+ precursor, in aged humans has shown to increase the muscle NAD+ metabolome and induce anti-inflammatory effects, highlighting its potential therapeutic role in aging (Elhassan et al., 2019).

Analogues of NAD+

Studies have identified analogues of NAD+ in mammalian cells, expanding the understanding of its biochemical diversity and potential applications in research and therapy (Wheeler & Bowdon, 1966).

Eigenschaften

CAS-Nummer |

108646-17-9 |

|---|---|

Produktname |

Nicotinamide arabinoside adenine dinucleotide |

Molekularformel |

C21H27N7O14P2 |

Molekulargewicht |

663.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15+,16-,20+,21-/m1/s1 |

InChI-Schlüssel |

VOXRVZMOBSLKFE-DUYCQTTQSA-N |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |

Andere CAS-Nummern |

108646-17-9 |

Synonyme |

alpha-NAAD beta-NAAD nicotinamide arabinoside adenine dinucleotide nicotinamide arabinoside adenine dinucleotide, (beta)-isome |

Herkunft des Produkts |

United States |

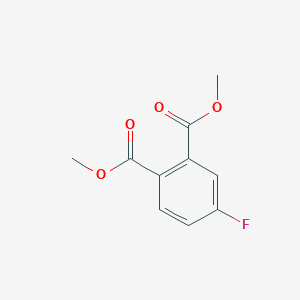

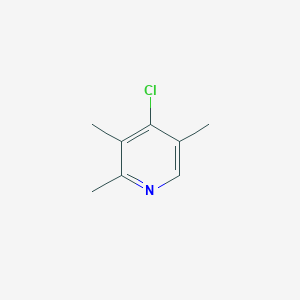

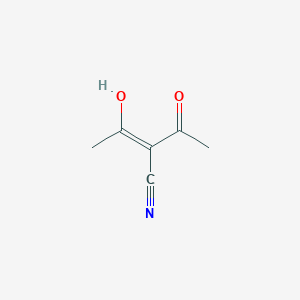

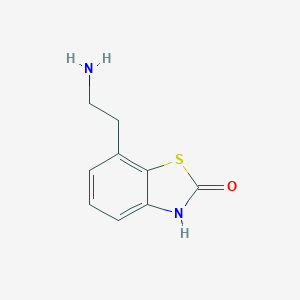

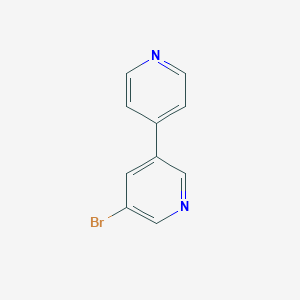

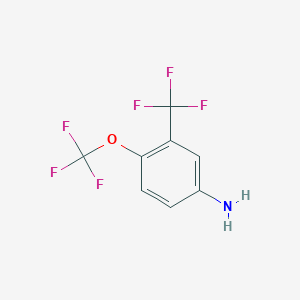

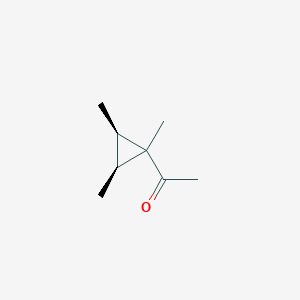

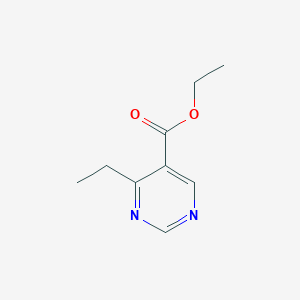

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)